Dehydrocrenatidine

Catalog No.
S525571
CAS No.
65236-62-6
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrocrenatidine

CAS Number

65236-62-6

Product Name

Dehydrocrenatidine

IUPAC Name

1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3

InChI Key

LDWBTKDUAXOZRB-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC

Solubility

Soluble in DMSO

Synonyms

Dehydrocrenatidine; TOP3; TOP-3; TOP 3;

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC

Description

The exact mass of the compound Dehydrocrenatidine is 254.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Head and Neck Cancer Cells

Janus Kinase Inhibition

Induction of Liver Cancer Cell Apoptosis

Amelioration of Neuropathic Pain

Antihepatocellular Carcinoma

Dehydrocrenatidine is a β-carboline alkaloid predominantly derived from the plant Picrasma quassioides. This compound is noted for its complex chemical structure, which contributes to its significant biological activities. The molecular formula of dehydrocrenatidine is C₁₈H₁₈N₂O, and it features a unique bicyclic structure that is characteristic of many alkaloids. Research has increasingly highlighted its potential therapeutic applications, particularly in oncology and pain management.

Dehydrocrenatidine acts as a specific inhibitor of Janus kinase (JAK), a family of enzymes involved in cell signaling pathways [, ]. JAK inhibition disrupts communication within cells, potentially leading to the suppression of uncontrolled cell growth and inflammation [, , ].

Studies have shown dehydrocrenatidine's effectiveness in:

  • Inhibiting the growth of liver cancer cells by inducing apoptosis (programmed cell death) [].
  • Suppressing nicotine-induced stemness and epithelial-mesenchymal transition in liver cancer [].
  • Ameliorating neuropathic pain in a rat model by inhibiting voltage-gated sodium channels [].

These findings suggest dehydrocrenatidine's potential for therapeutic applications in various diseases associated with JAK hyperactivity, cancer, and chronic pain [, , , ].

Typical of alkaloids. Its reactivity can be attributed to the presence of nitrogen atoms in its structure, allowing it to participate in electrophilic substitutions and nucleophilic attacks. Notably, it can interact with biological macromolecules, leading to the formation of adducts that may influence its pharmacological effects. Studies have shown that dehydrocrenatidine can inhibit voltage-gated sodium channels, which are crucial for neuronal excitability and pain signaling pathways .

The biological activities of dehydrocrenatidine are extensive:

  • Anticancer Properties: It has been identified as a potent anticancer agent, particularly effective against liver cancer cells. Dehydrocrenatidine induces apoptosis through both extrinsic and intrinsic pathways by modulating key signaling molecules such as JNK (c-Jun N-terminal kinase) and caspases .
  • Analgesic Effects: In addition to its anticancer properties, dehydrocrenatidine has demonstrated analgesic effects by inhibiting voltage-gated sodium channels, which are implicated in neuropathic pain .
  • Anti-inflammatory Activity: The compound also exhibits anti-inflammatory properties, making it a candidate for treating various inflammatory conditions .

The synthesis of dehydrocrenatidine can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the bark of Picrasma quassioides, where it is found abundantly.
  • Chemical Synthesis: Laboratory synthesis can be performed using various organic synthesis techniques, including cyclization reactions involving tryptamine derivatives and other precursors.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler compounds into dehydrocrenatidine has also been explored.

Dehydrocrenatidine holds promise in several applications:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent.
  • Pain Management: Due to its analgesic properties, it may be developed into treatments for chronic pain conditions.
  • Neuroprotective Agent: Ongoing research suggests potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Interaction studies have revealed that dehydrocrenatidine affects various cellular pathways:

  • It interacts with death receptors and initiates apoptosis via caspase activation.
  • The compound modulates signaling pathways such as JNK and ERK, influencing cell survival and death mechanisms .
  • Research indicates that dehydrocrenatidine may also affect the expression levels of proteins involved in cancer progression and inflammation.

Several compounds share structural or functional similarities with dehydrocrenatidine:

Compound NameStructure TypeBiological ActivityUnique Features
CrinamineAlkaloidAnticancerExhibits selectivity towards certain cancer types
Harmalineβ-CarbolineNeuroprotectiveKnown for psychoactive effects
TetrandrineIsoquinolineAntihypertensiveUsed primarily in cardiovascular applications
BerberineIsoquinolineAntimicrobialBroad-spectrum antimicrobial activity

Dehydrocrenatidine stands out due to its dual role as both an anticancer agent and an analgesic, combining properties not commonly found together in similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

254.1055

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Dehydrocrenatidine

Dates

Last modified: 08-15-2023
1: Zhang J, Zhu N, Du Y, Bai Q, Chen X, Nan J, Qin X, Zhang X, Hou J, Wang Q, Yang J. Dehydrocrenatidine is a novel janus kinase inhibitor. Mol Pharmacol. 2015 Apr;87(4):572-81. doi: 10.1124/mol.114.095208. Epub 2015 Jan 12. PubMed PMID: 25583084.

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